Product packaging for Pyraclofos(Cat. No.:CAS No. 89784-60-1)

Pyraclofos

Cat. No.: B166689
CAS No.: 89784-60-1
M. Wt: 360.8 g/mol
InChI Key: QHGVXILFMXYDRS-UHFFFAOYSA-N
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Description

Pyraclofos is a synthetic organophosphate insecticide and nematicide with historical use in agriculture and veterinary medicine . Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, leading to the accumulation of acetylcholine and ultimately to the death of the target pest . This mechanism places it in the Insecticide Resistance Action Committee (IRAC) MoA class 1B . Research-grade this compound is valuable for studying its efficacy against a range of pests, including Lepidoptera, Coleoptera, Acarina, and nematodes in crops such as rice, cotton, and vegetables . It also serves as a critical compound in environmental toxicology studies. Recent investigations have focused on its enantioselective toxicity, revealing that the (R)-enantiomer exhibits significantly greater developmental and immunotoxicity in zebrafish (Danio rerio) models compared to the (S)-enantiomer . This compound is a chiral compound with one optically active phosphorus atom and is characterized as a pale yellow oil . It is miscible with organic solvents like acetone and methanol and has a water solubility of 33 mg/L at 20 °C . Key physicochemical properties include a molecular weight of 360.8, a log P of 3.77, and a vapor pressure of 1.60 x 10⁻³ mPa, indicating low volatility . In the environment, it is moderately persistent in soil, with a typical field DT₅₀ of 50 days, and is considered to have low leachability potential . It is important to note that this compound is not approved for use in the EU and is generally considered an obsolete commercial product . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Key Chemical Data: • CAS RN: 89784-60-1 (Alternative: 77458-01-6) • Molecular Formula: C₁₄H₁₈ClN₂O₃PS • IUPAC Name: (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate] • Mode of Action: Acetylcholinesterase (AChE) inhibitor (IRAC Group 1B)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClN2O3PS B166689 Pyraclofos CAS No. 89784-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGVXILFMXYDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4058493
Record name Pyraclofos
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Molecular Weight

360.8 g/mol
Source PubChem
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CAS No.

89784-60-1, 77458-01-6
Record name Pyraclofos
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Record name Pyraclofos [ISO]
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Record name Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester
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Synthetic Pathways and Chemical Modification Studies of Pyraclofos

Strategies for Phosphorus Compounds Bearing Pyrazole (B372694) Moieties

Synthetic methods for creating phosphorus compounds containing pyrazole rings are broadly categorized into three main routes: direct phosphorylation of the pyrazole ring, ring closure reactions involving acyclic phosphorus intermediates, and cyclization reactions driven by transformations of side functional groups. clockss.orgresearchgate.net

Direct Phosphorylation of Pyrazole Rings

Direct phosphorylation involves the introduction of a phosphorus group directly onto a pre-existing pyrazole ring. This can occur through C-phosphorylation or N-phosphorylation. researchgate.net For instance, pyrazoles with unsubstituted 4-positions and lacking electron-withdrawing groups can undergo C-phosphorylation at this position. clockss.org A method involves heating alkyl-substituted pyrazoles with phosphorus oxychloride (POCl3), followed by treatment with an alcohol to yield dialkyl pyrazolylphosphonates. clockss.org Palladium-catalyzed cross-coupling reactions have also emerged as a useful strategy for introducing phosphorus substituents at various positions (C3, C4, or C5) of the pyrazole ring by reacting halopyrazoles with H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides. researchgate.netacs.orgfigshare.comacs.org This method provides a general one-step access to phosphonylated pyrazoles from easily accessible halogenated precursors. acs.orgacs.org

Research findings on direct phosphorylation include the synthesis of dialkyl 1,3,5-trialkylpyrazol-4-ylphosphonates by heating alkyl-substituted pyrazoles with POCl3, achieving yields of 31-44%. clockss.org Palladium-catalyzed cross-coupling reactions of halopyrazoles with H-phosphonate esters have shown to yield C5-phosphonylated compounds in modest to good yields (11-86%). acs.org The cleavage of an N-SEM group in C5-phosphonylated pyrazoles using TFA has also been reported to produce corresponding pyrazoles in yields ranging from 71% to 73%. acs.orgacs.org

Ring Closure Reactions of Acyclic Phosphorus Intermediates

This strategy involves the formation of the pyrazole ring through the cyclization of acyclic compounds that already contain a phosphorus atom. These reactions can lead to the formation of both N-phosphonylpyrazoles and C-phosphonylpyrazoles. researchgate.net Prominent approaches in this category include the use of Vilsmeier reagents and cycloaddition-based strategies. researchgate.net For example, phosphoryldiazoalkanes can add to methyl propiolate, leading to the formation of 3H-pyrazoles where the phosphoryl group undergoes a clockss.orgresearchgate.net shift to yield 1-phosphorylpyrazoles. researchgate.net Cyclization of α-hydrazonomethylphosphonates and α-cyanomethylphosphonates are also described routes for synthesizing phosphonylpyrazoles. clockss.org The Japp-Klingemann reaction, which synthesizes hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts, can be a key part of the synthesis of pyrazoles, including Pyraclofos, if a leaving group is present to facilitate cyclization. wikipedia.org

Cyclization via Side Functional Group Transformations

This approach involves the cyclization of side functional groups on a precursor molecule to form the pyrazole ring, with a phosphorus moiety already present elsewhere in the molecule or introduced during the cyclization process. This can lead to isolated or fused phosphorus heterocyclic systems containing pyrazole rings. clockss.org An example is the cyclocondensation reaction of bis(4-formylpyrazolyl) phosphine oxides with nitrogen nucleophiles containing active terminal amino groups to form phosphorus macrocycles with appended pyrazole rings. tubitak.gov.tr Another method involves the reaction of 3-functionalized chromones with hydrazines, where cyclization occurs through nucleophilic attack and subsequent ring closure. tandfonline.com One-pot synthesis of pyrazole derivatives has also been achieved through the reaction of pyrazole-3-carbonyl chlorides with ammonium (B1175870) thiocyanate (B1210189) and hydrazones. tandfonline.com

Investigation of Novel this compound-Derived Structures

Research extends to the investigation and synthesis of novel structures derived from or related to this compound, often with the aim of discovering compounds with improved or different biological activities. This involves modifying the pyrazole ring substituents, the phosphorus moiety, or the linking group between the pyrazole and phosphorus. Studies have explored the synthesis of pyrazole derivatives containing various functional groups and heterocyclic systems. nih.govmdpi.comtsijournals.com For instance, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized by reacting 5-aminopyrazoles with suitable cyclic and unsaturated ketones. nih.gov The introduction of halopyrazole groups onto other molecular scaffolds, such as matrine, has also been explored to synthesize novel derivatives with enhanced insecticidal and fungicidal activities. mdpi.com These investigations highlight the ongoing effort to synthesize novel pyrazole-based compounds with potential applications in agrochemistry and beyond.

Biochemical and Molecular Mechanisms of Pyraclofos Action

Acetylcholinesterase Inhibition Dynamics

Pyraclofos functions as an inhibitor of acetylcholinesterase (EC 3.1.1.7). chemicalbook.comnih.govebi.ac.ukherts.ac.ukherts.ac.uk This enzyme is responsible for hydrolyzing acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. ebi.ac.ukmdpi.com By inhibiting AChE, this compound disrupts this critical process, leading to an overstimulation of cholinergic receptors. mdpi.com

Interference with EC 3.1.1.7 (Acetylcholinesterase) Function

The primary mechanism by which organophosphates like this compound inhibit AChE is through phosphorylation of the enzyme's active site serine residue. mdpi.com This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The inhibition can be considered irreversible or prolonged because the dephosphorylation of the inhibited enzyme is a slow process. rsc.org

Molecular Targets and Inhibitor Interactions

The key molecular target for this compound is the acetylcholinesterase enzyme. herts.ac.ukherts.ac.ukmdpi.com Organophosphates interact with the active site of AChE, specifically phosphorylating the serine residue (Ser203 in human AChE). mdpi.com Studies involving in silico docking and molecular dynamics simulations have indicated that this compound enantiomers are situated within the substrate binding domain of AChE. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The interaction involves noncovalent bonds between this compound and residues within this domain, including residues like Thr-64 to Asn-89, Gly-122 to Asp-134, and Thr-436 to Tyr-449. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Specific residues such as Tyr-124, Tyr-337, Asp-74, Trp-86, and Tyr-119 have been identified as crucial in these interactions. nih.govresearchgate.net

Metabolic Activation Pathways in Biological Systems

This compound, like many phosphorothioate (B77711) insecticides, often requires metabolic activation to become a potent inhibitor of AChE. chemicalbook.com This activation typically involves the conversion of the relatively less active phosphorothioate (P=S) to the more active oxon analog (P=O). chemicalbook.comrsc.org

Thiooxidation Processes Leading to Activated Metabolites

The primary metabolic activation pathway for this compound in insects is believed to be thiooxidation. chemicalbook.com This process involves the oxidation of the sulfur atom in the phosphorothiolate (B1257650) linkage (P-S) to an oxygen atom (P=O), resulting in the formation of a more potent acetylcholinesterase inhibitor. chemicalbook.com While the exact structure of this thiooxidized metabolite has been proposed, its unequivocal presence in Spodoptera littoralis larvae treated with this compound has not been definitively demonstrated. rsc.org

In mammals, this compound undergoes rapid degradation primarily through cleavage of P-O-aryl, P-O-alkyl, and P-S-alkyl bonds, leading to the formation of inactive metabolites. chemicalbook.comfao.org The principal degradation route in mammals and plants is P-O-aryl cleavage, yielding 1-(4-chlorophenyl)-4-hydroxypyrazole, which is then rapidly conjugated. chemicalbook.comfao.org Other identified metabolites in rats include sulfate (B86663) conjugates of 1-(4-chlorophenyl)-4-hydroxypyrazole, 1-(4-chlorophenyl)pyrazol-4-yl S-propyl hydrogen phosphorothioate, 1-(4-chlorophenyl)pyrazol-4-yl O-ethyl hydrogen phosphorothioate, O-ethyl S-propyl hydrogen phosphorothioate, and O-ethyl phosphoric acid. fao.org

Stereoselective Interactions with Biological Receptors

This compound is a chiral molecule, possessing one chiral center, which gives rise to a pair of enantiomers: (R)-(−)- and (S)-(+)-pyraclofos. herts.ac.ukherts.ac.ukacs.org The interactions of these enantiomers with biological targets, particularly acetylcholinesterase, can be stereoselective. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netacs.org

Enantiomeric Differences in Acetylcholinesterase Binding Affinity

Research has shown significant enantioselectivity in the interaction of this compound enantiomers with human acetylcholinesterase. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Both (R)- and (S)-pyraclofos can form bioconjugates with AChE in a 1:1 stoichiometric ratio. researchgate.netnih.govresearchgate.netresearchgate.net However, the neuronal affinity of (R)-pyraclofos for AChE has been found to be greater than that of (S)-pyraclofos. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Data from studies on human acetylcholinesterase demonstrate this difference in affinity:

EnantiomerNeuronal Affinity (K)
(R)-Pyraclofos6.31 × 10⁴ M⁻¹
(S)-Pyraclofos1.86 × 10⁴ M⁻¹

Neurobiological Substrate Binding Domain Analysis

Key residues within the AChE active site, such as Tyr-124, Glu-202, Ser-203, and His-447, are considered crucial for the enzyme's biological function researchgate.net. During the interaction with chiral this compound, (R)-pyraclofos can form a hydrogen bond with Tyr-124, a bond not observed with (S)-pyraclofos researchgate.net. This difference in hydrogen bonding is germane (B1219785) to the interaction energies of crucial residues researchgate.net.

The substrate binding domain of AChE includes regions composed of residues like Thr-64 to Asn-89, Gly-122 to Asp-134, and Thr-436 to Tyr-449 researchgate.netnih.govresearchgate.net. Other organophosphorus agents have also been observed to act within this domain researchgate.net.

Dynamic Conformational Flexibility in Enzyme-Ligand Complexes

Dynamic enantioselective biointeractions have revealed that the inherent conformational flexibility in the AChE-(R)-pyraclofos complex is greater than that in the AChE-(S)-pyraclofos complex researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. This disparity in conformational flexibility arises from differences in spatial displacement and the conformational flip of the binding domain when interacting with each enantiomer researchgate.netnih.govresearchgate.net.

The binding of ligands to enzymes can involve mechanisms such as induced fit and conformational selection researchgate.netplos.org. Induced fit suggests that the enzyme undergoes conformational changes upon ligand binding, while conformational selection proposes that the enzyme pre-exists in conformations suitable for binding, and the ligand selects one of these conformations plos.org. The flexibility of the protein plays a significant role in these interpretations plos.orgeyesopen.com.

Energy decomposition studies provide insights into the energetics of the interaction between this compound enantiomers and AChE researchgate.netresearchgate.netnih.gov. The Gibbs free energies for the AChE-(R)-pyraclofos and AChE-(S)-pyraclofos systems have been determined researchgate.netresearchgate.netnih.govresearchgate.net.

ComplexGibbs Free Energy (kJ mol⁻¹)Citation
AChE-(R)-pyraclofos-37.4 researchgate.netresearchgate.netnih.govresearchgate.net
AChE-(S)-pyraclofos-30.2 researchgate.netresearchgate.netnih.govresearchgate.net

The difference in Gibbs free energy between the two enantiomers primarily stems from the electrostatic energy during the stereoselective neurochemical reactions researchgate.netresearchgate.netnih.gov. The neuronal affinity of (R)-pyraclofos for AChE has been reported as larger than that of (S)-pyraclofos, further highlighting the significant enantioselectivity in the biochemical reaction researchgate.netresearchgate.netnih.gov.

EnantiomerNeuronal Affinity (M⁻¹)Citation
(R)-pyraclofos6.31 × 10⁴ researchgate.netresearchgate.netnih.gov
(S)-pyraclofos1.86 × 10⁴ researchgate.netresearchgate.netnih.gov

Beyond AChE, studies have also indicated the involvement of other enzymes in the metabolism of this compound, such as UDP-glycosyltransferases (UGTs) in resistant insect strains nih.govscispace.com. UGTs are detoxification enzymes that can metabolize insecticides, and their overexpression has been associated with insecticide resistance nih.govbiorxiv.org. The protein structure of UGTs includes an aglycone substrate-binding domain at the N-terminus, which is highly variable and believed to be involved in substrate specificity nih.govbiorxiv.org.

Metabolic and Environmental Degradation Dynamics of Pyraclofos

Biological Degradation Pathways

In biological systems, pyraclofos undergoes rapid degradation, contributing to its selective toxicity in insects compared to mammals rsc.orgchemicalbook.com. This degradation primarily involves cleavage of ester and thioester bonds.

P-O-aryl Cleavage Mechanisms in Biological Systems

A principal route of this compound degradation in both mammals and plants is the cleavage of the phosphorus-oxygen-aryl (P-O-aryl) bond rsc.orgchemicalbook.com. This process yields 1-(4-chlorophenyl)-4-hydroxypyrazole rsc.orgchemicalbook.comaffrc.go.jp. This metabolite is then typically subjected to further transformation, such as conjugation rsc.orgchemicalbook.com.

P-O-alkyl and P-S-alkyl Cleavage Routes

Beyond P-O-aryl cleavage, this compound is also rapidly degraded in mammals through the cleavage of phosphorus-oxygen-alkyl (P-O-alkyl) and phosphorus-sulfur-alkyl (P-S-alkyl) bonds rsc.orgchemicalbook.com. These cleavage reactions contribute to the formation of inactive metabolites rsc.orgchemicalbook.com. Studies in rats have shown that cleavage of the P-O bond and P-S bond are among the mechanisms leading to the major urinary metabolites apvma.gov.au.

Formation and Conjugation of Inactive Metabolites

The degradation of this compound in biological systems leads to the formation of various metabolites. In mammals and plants, the principal degradative route via P-O-aryl cleavage produces 1-(4-chlorophenyl)-4-hydroxypyrazole rsc.orgchemicalbook.com. This metabolite is rapidly conjugated rsc.orgchemicalbook.com. Conjugation reactions, often referred to as Phase II metabolism, involve attaching polar endogenous molecules like glucuronic acid, sulfate (B86663), or glycine (B1666218) to metabolites or the parent compound, increasing their water solubility and facilitating excretion abdn.ac.ukuomus.edu.iqlabce.com. In rats, sulfate conjugation of some metabolites has been noted as a metabolic mechanism apvma.gov.au. These conjugated products are generally biologically inactive and less toxic uomus.edu.iqlabce.com.

Abiotic Hydrolysis Kinetics and Mechanisms

Abiotic hydrolysis is a significant environmental degradation pathway for this compound in aquatic systems nih.gov. The rate of hydrolysis is influenced by factors such as pH and temperature nih.govresearchgate.netopenedition.organalis.com.my.

Influence of pH on Hydrolysis Rate Constants

The pH of the solution significantly affects the hydrolysis rate of this compound nih.gov. This compound is relatively stable under acidic and neutral conditions but hydrolyzes more readily under basic conditions nih.gov. Research has shown that the degradation rate increases as the pH increases nih.govanalis.com.my. For example, at 40°C, the hydrolysis rate constants for this compound at pH 5.0, 7.0, and 9.0 were 0.0214 d⁻¹, 0.1293 d⁻¹, and 2.1656 d⁻¹, respectively nih.gov. This indicates a substantially faster hydrolysis rate in alkaline environments compared to neutral or acidic ones nih.govresearchgate.netanalis.com.my.

Here is a table illustrating the influence of pH on this compound hydrolysis rate constants at 40°C:

pHHydrolysis Rate Constant (d⁻¹)
5.00.0214
7.00.1293
9.02.1656

Temperature Effects on Hydrolytic Degradation

Temperature also plays a significant role in the rate of this compound hydrolysis nih.govresearchgate.netanalis.com.my. Higher temperatures generally lead to faster hydrolysis researchgate.netanalis.com.my. This is consistent with the principle that increased thermal energy accelerates chemical reaction rates researchgate.net. Studies on other organophosphorus compounds like chlorpyrifos (B1668852) have also demonstrated a significant effect of temperature on hydrolysis rates, with shorter half-lives at higher temperatures analis.com.my. While specific temperature-dependent hydrolysis rate constants across a range of temperatures for this compound were not extensively detailed in the search results beyond the 40°C data nih.gov, the general principle of increased hydrolysis rate with increasing temperature applies to organophosphorus pesticides like this compound researchgate.netanalis.com.my. At pH 7, this compound has a reported chemical half-life of 700 hours at 25°C and 190 hours at 37°C, further illustrating the impact of temperature openedition.orgwho.int.

Here is a table illustrating the influence of temperature on this compound hydrolysis half-life at pH 7:

Temperature (°C)Half-life (hours)
25700
37190

Kinetic Modeling of Hydrolysis (e.g., Pseudo-First-Order)

The degradation of this compound in buffered aqueous solutions has been shown to follow pseudo-first-order kinetics. tandfonline.comnih.gov Hydrolysis is a significant pathway for the chemical degradation of this compound. tandfonline.comnih.gov The rate of hydrolysis is influenced by pH and temperature. This compound is relatively stable under acidic and neutral conditions but undergoes more rapid hydrolysis in basic solutions. tandfonline.comnih.gov

Studies have determined the hydrolysis rate constants at different pH values and temperatures. For instance, at 40°C, the rate constants for this compound hydrolysis were reported as 0.0214 d⁻¹ at pH 5.0, 0.1293 d⁻¹ at pH 7.0, and 2.1656 d⁻¹ at pH 9.0. tandfonline.comnih.gov This demonstrates a significant increase in the hydrolysis rate with increasing pH. The temperature also has a notable influence on the hydrolysis rate of this compound in buffer solutions. tandfonline.com

Temperature (°C)pH 5.0 (d⁻¹)pH 7.0 (d⁻¹)pH 9.0 (d⁻¹)
400.02140.12932.1656

The concept of pseudo-first-order kinetics applies when one reactant is present in a much higher concentration than the other, causing its concentration to remain essentially constant throughout the reaction. utexas.eduquora.com In the context of hydrolysis in buffered solutions, the concentration of water is in large excess, allowing the reaction rate to appear dependent only on the concentration of this compound. utexas.eduwikipedia.org

Soil Sorption and Environmental Mobility Studies

Sorption to soil is a crucial process influencing the environmental mobility and fate of pesticides like this compound. It affects the amount of compound available in the soil solution for degradation, plant uptake, or leaching.

Sorption Isotherms and Quantitative Modeling (e.g., Freundlich Equation)

The sorption of this compound on various soils can be well described by the Freundlich equation. tandfonline.comnih.gov The Freundlich isotherm is an empirical relationship that describes the non-linear adsorption of solutes from a liquid phase onto a solid surface. ecetoc.org It is represented by the equation:

x/m = Kf * Ce1/n

where:

x/m is the mass of the solute adsorbed per unit mass of the adsorbent.

Kf is the Freundlich adsorption constant, indicating the sorption capacity. tandfonline.comnih.gov

Ce is the equilibrium concentration of the solute in the solution.

1/n is the exponent indicating the intensity of adsorption. ecetoc.org

The Freundlich equation provides a good fit for describing the sorption behavior of this compound in soil. tandfonline.comnih.gov The values of 1/n for this compound sorption on tested soils have been reported to range from 0.609 to 0.904, suggesting unfavorable sorption where the increase in the solid phase concentration is lower than that in the solution phase. tandfonline.com

Factors Governing Soil Sorption (e.g., Organic Carbon Content)

Soil organic carbon content is a significant factor affecting the sorption of this compound. tandfonline.comnih.gov Studies have shown that the Freundlich sorption constant (Kf) increases with an increase in soil organic carbon content. tandfonline.comnih.gov This suggests that soils with higher organic carbon content tend to sorb more this compound. Organic matter plays a vital role in the adsorption of organic compounds in soil. copernicus.org

The organic carbon-normalized sorption coefficient (Koc) is often used to compare the sorption potential of a compound across different soils, normalizing for the variability in organic carbon content. ecetoc.org Reported Koc values for this compound on different soils include 30.4 for Xiaoshan clay loam soil, 6.7 for Hangzhou I clay loam soil, 5.3 for Hangzhou II soil, and 7.1 for Fuyang silt loam soil. tandfonline.comnih.gov These relatively low Koc values suggest that the sorption of this compound on the tested soils is comparatively weak. tandfonline.comnih.gov

Soil TypeKoc (mL/g)
Xiaoshan clay loam30.4
Hangzhou I clay loam6.7
Hangzhou II soil5.3
Fuyang silt loam7.1

Assessment of Leaching Potential in Terrestrial Ecosystems

The relatively weak sorption of this compound on soils, as indicated by the low Koc values, suggests a potential for leaching in terrestrial ecosystems. tandfonline.comnih.gov Leaching is the movement of dissolved substances through the soil profile with percolating water. usda.gov The potential for a compound to leach is influenced by its sorption behavior, as well as soil properties like texture, structure, and infiltration rate, and environmental factors such as rainfall. usda.gov

While specific leaching studies for this compound were not extensively detailed in the search results, the weak sorption characteristics imply that a portion of applied this compound could be mobile in the soil and potentially reach groundwater, particularly in soils with low organic carbon content or high permeability. tandfonline.comnih.govusda.gov

Enantioselective Degradation in Environmental Compartments

This compound is a chiral organophosphorus compound, meaning it exists as two enantiomers (stereoisomers that are non-superimposable mirror images). researchgate.netnih.gov Enantiomers can behave differently in biological and environmental systems, a phenomenon known as enantioselectivity. researchgate.net

Comparative Degradation Behavior Across Diverse Soil Matrices

Studies have investigated the enantioselective degradation of this compound in different soil types under native (microbially active) and sterilized conditions. researchgate.netnih.govacs.orgacs.org The degradation behavior of the this compound enantiomers, S-(+)-pyraclofos and R-(-)-pyraclofos, has been shown to be dramatically different across various soils under native conditions. researchgate.netnih.govacs.orgacs.org

In three different soils (NC, HZ, and ZZ), the half-lives (t₁/₂) of the enantiomers varied significantly. researchgate.netnih.govacs.orgacs.org For S-(+)-pyraclofos, the half-lives were 2.6, 13.4, and 7.8 days in NC, HZ, and ZZ soils, respectively. researchgate.netnih.govacs.orgacs.org For R-(-)-pyraclofos, the half-lives were 9.2, 9.3, and 8.2 days in the same soils. researchgate.netnih.govacs.orgacs.org

Soil TypeS-(+)-Pyraclofos t₁/₂ (days)R-(-)-Pyraclofos t₁/₂ (days)
NC2.69.2
HZ13.49.3
ZZ7.88.2

The observed enantioselectivity in degradation varied between soil types. acs.org For example, in NC soil, the degradation of S-(+)-pyraclofos was favored, while in HZ soil, the degradation of R-(-)-pyraclofos was preferred. acs.org This suggests that the specific microbial communities present in different soils may have different capacities for degrading the individual enantiomers. acs.org Importantly, this compound enantiomers were found to be configurationally stable in the tested soils, with no interconversion between S-(+) and R-(-) forms observed during incubation under native conditions. researchgate.netnih.govacs.orgacs.org

Contribution of Microbially-Mediated Processes to Enantioselectivity

The enantioselective degradation of chiral pesticides in soil is a well-documented phenomenon, where microorganisms can preferentially degrade one enantiomer over the other. Research on this compound has demonstrated that microbially-mediated processes are significant contributors to its enantioselective degradation in agricultural soils. researchgate.netacs.orgnih.govacs.orgdp.tech Studies comparing the degradation of this compound in native (microbially active) soils versus sterilized soils have shown a marked difference in degradation rates and enantioselectivity. researchgate.netacs.orgnih.govacs.orgdp.tech

In native soils, the degradation of this compound exhibits distinct enantioselectivity, with varying half-lives observed for the S-(+)- and R-(-)-enantiomers depending on the soil type. researchgate.netacs.orgnih.govacs.orgresearchgate.net This differential degradation is largely attributed to the metabolic activities of soil microorganisms, which can possess enzymes that interact differently with the two enantiomers. researchgate.netacs.orgnih.govacs.orgdp.tech The specific microbial communities present in different soils can lead to variations in the degree and direction of enantioselectivity. researchgate.netacs.orgnih.govacs.org

Analysis of Degradation Velocities Under Native vs. Sterilized Conditions

Comparing the degradation velocities of this compound in native and sterilized soils provides crucial evidence for the role of microbial activity in its breakdown. Sterilization eliminates or significantly reduces microbial populations, thereby allowing for the assessment of abiotic degradation processes. Studies have consistently shown that the degradation velocity of this compound is significantly higher in native soils compared to sterilized soils. researchgate.netacs.orgnih.govacs.org

Here is a table summarizing representative half-life data for this compound in different soil conditions:

Soil TypeConditionHalf-life (t1/2) of S-(+)-Pyraclofos (days)Half-life (t1/2) of R-(-)-Pyraclofos (days)Half-life (t1/2) of rac-Pyraclofos (days)Source
NCNative2.69.2- researchgate.netacs.orgnih.govacs.org
HZNative13.49.3- researchgate.netacs.orgnih.govacs.org
ZZNative7.88.2- researchgate.netacs.orgnih.govacs.org
NCSterilized--21.5 researchgate.netacs.orgnih.govacs.org
HZSterilized--55.9 researchgate.netacs.orgnih.govacs.org
ZZSterilized--14.4 researchgate.netacs.orgnih.govacs.org

Research on Insecticide Resistance Mechanisms to Pyraclofos

Evolutionary Dynamics of Resistance in Target Populations

The repeated application of an insecticide like Pyraclofos can lead to the selection of individuals within a pest population that possess natural variations conferring reduced susceptibility. Over generations, these resistant individuals reproduce, and the frequency of resistance traits increases in the population pjoes.com.

Development and Characterization of Resistant Strains

Laboratory selection studies are a key method for investigating the development of insecticide resistance. By exposing insect populations to increasing concentrations of an insecticide over successive generations, researchers can develop highly resistant strains jst.go.jp. For instance, a strain of housefly (Musca domestica L.), designated YBOL, was developed by selecting flies collected from a specific location with this compound for 13 generations jst.go.jp. Characterization of such strains involves comparing their susceptibility to the insecticide with that of a known susceptible strain jst.go.jp.

Quantitative Assessment of Resistance Levels

Resistance levels are quantitatively assessed by comparing the dose or concentration of an insecticide required to achieve a certain level of mortality (e.g., LC50 or LC95) in a resistant strain versus a susceptible strain cgiar.org. The ratio of these values is known as the resistance ratio cgiar.org. In the case of the YBOL housefly strain, after 13 generations of selection with this compound, it showed approximately 650 times the resistance compared to a susceptible SRS strain jst.go.jp.

Quantitative Assessment of this compound Resistance in YBOL Houseflies

StrainSelection CompoundGenerations SelectedResistance Ratio (vs. SRS strain)
YBOL (Housefly)This compound13~650x

Target-Site Insensitivity Mechanisms

Organophosphorus insecticides like this compound exert their primary toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme essential for nerve function herts.ac.ukirac-online.org. Target-site insensitivity occurs when modifications to the AChE enzyme reduce its binding affinity or sensitivity to the insecticide pjoes.com.

Reduced Sensitivity of Acetylcholinesterase to Inhibition

Studies have shown that reduced sensitivity of AChE to inhibition by this compound can play a significant role in resistance jst.go.jp. In the this compound-resistant YBOL housefly strain, the AChE was found to be more than 50 times less sensitive to inhibition by this compound compared to the susceptible strain jst.go.jpnii.ac.jp. This reduced sensitivity of the target enzyme contributes significantly to the observed resistance phenotype jst.go.jp. Mutations in the gene encoding AChE (Ace gene) can lead to amino acid substitutions that alter the enzyme's structure and reduce insecticide binding mdpi.commdpi.com.

Metabolic Resistance Pathways

Metabolic resistance involves the increased ability of an insect to detoxify or break down the insecticide before it reaches its target site pjoes.com. This is often mediated by the overexpression or increased activity of detoxification enzymes mdpi.compjoes.com.

Cross-Resistance Profiles with Other Organophosphorus Insecticides

Metabolic resistance mechanisms can lead to cross-resistance, where resistance to one insecticide confers resistance to other insecticides, often within the same chemical class or even across different classes irac-online.org. The this compound-resistant YBOL housefly strain exhibited high cross-resistance to several other organophosphorus insecticides, including methylparathion, parathion, fenitrothion, malathion, diazinon, and fenthion (B1672539) jst.go.jp. However, it showed relatively low cross-resistance to dichlorvos (B1670471) and certain other organophosphates jst.go.jp. No cross-resistance was observed with the pyrethroid permethrin, although moderate cross-resistance to the organochlorine dieldrin (B1670511) was noted jst.go.jp.

Cross-Resistance Profile of this compound-Resistant YBOL Houseflies

InsecticideCross-Resistance Level (vs. This compound)
MethylparathionHigh
ParathionHigh
FenitrothionHigh
MalathionHigh
DiazinonHigh
FenthionHigh
DichlorvosRelatively Low
PropetamfosRelatively Low
ProfenofosRelatively Low
SulprofosRelatively Low
ProthiofosRelatively Low
Permethrin (Pyrethroid)None
Dieldrin (Organochlorine)Moderate

This pattern of cross-resistance suggests that the metabolic pathways conferring resistance to this compound in this strain are also effective against a range of other organophosphate compounds jst.go.jp. Uridine diphosphate (B83284) glycosyltransferases (UGTs) have been suggested to be involved in this compound metabolism in resistant Musca domestica strains mdpi.com.

Investigation of Detoxification Enzyme Systems (e.g., UDP-Glucuronosyltransferases)

Detoxification enzyme systems play a crucial role in the development of insecticide resistance by metabolizing the toxic compounds into less harmful substances mdpi.comoup.com. Uridine diphosphate-glucosyltransferases (UGTs) are a superfamily of such enzymes, specifically involved in phase II metabolism mdpi.comoup.comlstmed.ac.ukresearchgate.net. UGTs catalyze the conjugation of a glycosyl group from a UDP-sugar donor to hydrophobic molecules, increasing their water solubility and facilitating their excretion lstmed.ac.ukresearchgate.netnih.gov.

Research has indicated the involvement of insect UGTs in the metabolism of insecticides and the subsequent development of resistance mdpi.comoup.comlstmed.ac.ukresearchgate.netnih.gov. Studies have shown that UGTs can be important in the metabolism of this compound in resistant strains of the housefly, Musca domestica mdpi.com. Overexpression of detoxification enzyme genes, including UGTs, at the transcriptional level is a common feature of metabolic resistance in insecticide-resistant insects, leading to increased enzyme activity mdpi.com. For instance, overexpression of multiple UGT genes has been linked to resistance in other insect species against various insecticides mdpi.comresearchgate.net.

Exploration of Multifactorial Resistance Contributions

Insecticide resistance is frequently a complex phenomenon resulting from the contribution of multiple mechanisms researchgate.net. These multifactorial contributions can include target-site insensitivity (mutations in the protein that the insecticide targets) and enhanced metabolic detoxification mediated by enzymes like UGTs, cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) researchgate.netoup.com.

It has been hypothesized and experimentally demonstrated that the combination of different resistance mechanisms within the same insect population, such as target-site mutations and the overexpression of metabolic genes, can lead to high levels of resistance through synergistic effects researchgate.net. This complexity has significant implications for insecticide resistance management strategies researchgate.net. While metabolic resistance mechanisms are not linked to a specific site of action classification, they can confer resistance to insecticides belonging to more than one mode of action group irac-online.orgarizona.eduirac-online.org. Mechanisms like reduced penetration of the insecticide into the insect or behavioral changes can also contribute to resistance across multiple insecticide groups irac-online.org.

Strategies for Insecticide Resistance Management (IRM)

Effective Insecticide Resistance Management (IRM) aims to prevent or delay the evolution of resistance in pest populations and to help restore susceptibility where resistance has already emerged irac-online.orgarizona.eduscribd.com. IRM is crucial for maintaining the effectiveness of valuable insecticides irac-online.orgarizona.edu.

Theoretical Frameworks for Cross-Resistance and Mode of Action Classification

The concept of cross-resistance, where resistance to one insecticide confers resistance to other insecticides, particularly those with structural similarity or the same mode of action (MoA), is a fundamental basis for IRM strategies irac-online.orgarizona.eduscribd.com. The Insecticide Resistance Action Committee (IRAC) Mode of Action classification scheme categorizes insecticides based on their target site within the pest irri.orgirac-online.orgarizona.eduirac-online.org. This classification provides guidance for selecting insecticides to minimize the development of resistance irac-online.orgarizona.eduirac-online.org.

This compound, as an organophosphate, belongs to a specific MoA group (Acetylcholinesterase inhibitors) irac-online.org. Understanding the MoA is critical because resistance developed against one insecticide in a group due to target-site modification is likely to confer cross-resistance to other insecticides in the same group irac-online.orgarizona.eduscribd.com. However, metabolic resistance can sometimes confer cross-resistance between insecticides from different MoA groups irac-online.orgarizona.eduirac-online.org.

Research on Alternation and Rotation of Insecticidal Agents

A key strategy in IRM is the use of alternations, sequences, or rotations of insecticidal agents from different MoA groups irac-online.orgarizona.eduirac-online.orgscribd.comirac-online.orgnih.gov. This approach aims to minimize the selection pressure from any single type of insecticide, thereby delaying the evolution of resistance irac-online.orgarizona.eduirac-online.orgirac-online.org.

Research and operational programs have implemented insecticide rotation strategies. For example, in areas where resistance to other organophosphate insecticides like temephos (B1682015) and phoxim (B1677734) was observed, the alternate use of this compound was considered to minimize effects on non-target fauna, given that these insecticides had different toxicity levels toward various taxonomic groups who.int. Studies have also shown that resistance to this compound could be provoked by very long cycles of continuous treatment, emphasizing the need to limit its continuous use who.int. While spontaneous cross-resistance between this compound and temephos or phoxim had not been found in one study, the use of this compound was still limited in the face of resistance to the other two OPs who.int.

Advanced Analytical Methodologies for Pyraclofos Research

Chromatographic Techniques for Residue Analysis

Chromatographic methods play a crucial role in separating pyraclofos from complex sample matrices before detection. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, often coupled with sensitive detectors.

Gas Chromatography (GC) Applications and Developments

GC is a traditional and effective technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently used for multi-residue pesticide analysis in various matrices, including fruits and vegetables. The National Food Administration (NFA) has assessed a GC multiresidue method for determining this compound residues in these commodities. Relative retention times and response factors have been determined using different detector and column systems, such as FPD/OV-1701 and TSD/SE-30. For instance, the relative retention times of this compound were found to be 2.11 and 2.04, respectively, with corresponding relative response factors of 0.34 and 0.40 researchgate.net.

Developments in GC for pesticide analysis often focus on improving sensitivity and throughput. GC coupled with advanced detectors like nitrogen-phosphorus detection (NPD) or flame photometric detection (FPD) is common. Capillary gas chromatography with FPD has been used for the multi-residue analysis of organophosphorus pesticides, including this compound, in products of animal origin chrom-china.com. The limits of detection (LODs) and limits of quantitation (LOQs) for this compound using this method were reported as 0.014 mg/kg and 0.047 mg/kg, respectively chrom-china.com.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is particularly useful for analyzing compounds that are less volatile or thermally labile, although this compound is often analyzed by GC. However, HPLC, especially when coupled with mass spectrometry, offers advantages for polar metabolites or in multi-class screening methods.

HPLC has been used in conjunction with QuEChERS methods for determining this compound tissue residues in experimental animals researchgate.net. In preliminary studies using this approach, recovery rates for this compound in spiked tissue samples were approximately 109-110% researchgate.net.

Furthermore, chiral HPLC has been employed to investigate the enantioselective degradation of this compound in soils. This involves the separation of this compound enantiomers on chiral stationary phases, such as a cellulose (B213188) tri-(4-chloro-3-methylphenylcarbamate) (Lux Cellulose-4) column, coupled with tandem mass spectrometry researchgate.netacs.org. This methodology allows for the study of the distinct behavior of individual enantiomers in environmental matrices researchgate.net.

QuEChERS-Based Extraction and Cleanup Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including fruits, vegetables, cereals, and animal products researchgate.netquechers.eu. This method is frequently coupled with both GC and LC techniques.

The general QuEChERS procedure involves several key steps: sample homogenization, extraction with an organic solvent (commonly acetonitrile), partitioning by adding salts (such as magnesium sulfate (B86663) and sodium acetate (B1210297) or sodium chloride), and a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA), C18, or graphitized carbon black (GCB) to remove matrix interferences researchgate.netquechers.eubgb-analytik.com.

For this compound analysis, QuEChERS has been successfully applied to various matrices. For instance, a QuEChERS-based method using ethyl acetate as the extraction solvent and d-SPE cleanup was developed for the residual analysis of this compound in perilla leaves, followed by GC analysis nih.gov. This method showed excellent linearity (r² = 1.0) and good recoveries (80.76-95.38%) with low relative standard deviations (<5%) nih.gov. QuEChERS procedures have also been used for the determination of this compound residues in animal tissues, followed by GC/MS and LC/MS/MS analysis researchgate.net.

Optimization of the QuEChERS method, particularly the choice of extraction salts and d-SPE sorbents, is crucial for different matrices to ensure effective removal of interferences while maintaining high analyte recoveries bgb-analytik.com.

Mass Spectrometry Applications

Mass spectrometry (MS), especially when coupled with chromatography, provides high sensitivity and selectivity for the identification and quantification of this compound and its potential metabolites at very low concentrations.

GC-MS and GC-MS/MS for Identification and Quantification

GC-MS and GC-MS/MS are powerful tools for the analysis of this compound residues. GC-MS is used for identification and quantification based on characteristic mass fragments and retention times researchgate.netnih.gov. The NIST Mass Spectrometry Data Center lists experimental properties for this compound, including Kovats retention indices and GC-MS data with a top peak at m/z 360 nih.gov.

GC-MS/MS, or tandem mass spectrometry, offers enhanced selectivity and sensitivity by monitoring specific precursor and product ions (Multiple Reaction Monitoring - MRM). This is particularly advantageous for analyzing complex matrices where co-extracted interferences might be present eurl-pesticides.eurestek.commdpi.comtandfonline.com. GC-MS/MS allows for the simultaneous analysis of multiple pesticides in a single run restek.comrestek.com. For this compound, GC-MS/MS methods have been developed and validated for residue analysis in various food commodities eurl-pesticides.eumdpi.com. Two MRM transitions are typically used for each analyte, one for quantification and another for qualification, providing a high degree of confidence in the results eurl-pesticides.eu.

Studies have reported the use of GC-MS/MS combined with modified QuEChERS methods for high-throughput screening of pesticide residues mdpi.comgcms.cz. This combination has shown good recovery rates and the ability to detect pesticides at low concentrations mdpi.comgcms.cz.

LC-MS/MS for Trace Analysis and Metabolite Profiling

LC-MS/MS is increasingly used for pesticide residue analysis, complementing GC-MS/MS, especially for more polar or less volatile compounds, or for multi-class, multi-residue methods eurl-pesticides.eu. LC-MS/MS offers high sensitivity and selectivity through MRM transitions, making it suitable for trace analysis thermofisher.com.

LC-MS/MS has been applied to the analysis of this compound, often in conjunction with QuEChERS extraction researchgate.neteurl-pesticides.eu. This technique is capable of achieving low limits of quantification, meeting regulatory requirements eurl-pesticides.euthermofisher.com. For instance, LC-MS/MS methods have been validated for the determination of pesticide residues, including this compound, in matrices like rice and wheat, with reported LOQ values eurl-pesticides.eu.

Beyond residue analysis, LC-MS/MS can be valuable for metabolite profiling of this compound. By monitoring specific transitions corresponding to known or suspected metabolites, researchers can gain insights into the degradation pathways of this compound in biological and environmental systems. Chiral LC-MS/MS, as mentioned earlier, is specifically used to study the behavior of individual enantiomers and potential chiral metabolites researchgate.netacs.org.

The coupling of QuEChERS with LC-MS/MS allows for efficient sample preparation and highly sensitive detection, enabling the analysis of this compound residues at trace levels in diverse and challenging matrices researchgate.neteurl-pesticides.eu.

Here is a summary of some analytical findings for this compound:

MethodMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
GC-FPDAnimal origin products0.0140.04758.2-106.3 chrom-china.com
GC-MS/MSPerilla leaves0.010.03380.76-95.38 nih.gov
GC-MS/MSRice and wheat0.9-2.013.0-5.775-100 eurl-pesticides.eutandfonline.com
LC-MS/MSRice and wheat0.03-0.50.6-1.575-100 eurl-pesticides.eutandfonline.com
HPLC (QuEChERS)Rat tissuesN/AN/A~109-110 researchgate.net

*Recovery range for the majority of pesticides analyzed in the study, including this compound.

Integration with Spectroscopic Data Libraries

The identification and characterization of this compound and its enantiomers often rely on the integration of experimental spectroscopic data with comprehensive data libraries. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide characteristic spectral fingerprints. nih.govacs.org

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful tool for detecting and identifying this compound. researchgate.net MS spectral libraries contain fragmentation patterns and m/z values that can be matched to experimental data for confirmation. nih.govq-tek.mesciex.comsciex.com For this compound, characteristic ions and fragmentation pathways are recorded in these libraries, aiding in its unequivocal identification in complex samples. nih.govuni.lu

NMR spectroscopy provides detailed information about the structural arrangement of atoms within the this compound molecule. acs.org One- and two-dimensional NMR spectra offer insights into the connectivity and functional groups present. acs.org Integration of experimental NMR data with databases containing predicted or experimental NMR shifts for similar organophosphorus compounds can assist in structural confirmation and the identification of metabolites or degradation products.

Chiral Analytical Separation and Characterization

Given the chirality of this compound, the separation and individual characterization of its enantiomers are essential for assessing their distinct environmental behavior and biological activity. researchgate.netacs.orgacs.org Chiral analytical methods are specifically designed to differentiate between enantiomers.

High-performance liquid chromatography (HPLC) is a widely used technique for the enantiomeric separation of this compound, primarily employing chiral stationary phases (CSPs). researchgate.netacs.orgacs.org Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated effectiveness in resolving this compound enantiomers. researchgate.netacs.org

Studies have investigated the performance of different polysaccharide-based columns, including Chiralcel OD, Chiralcel OJ, Chiralpak AD, and Chiralpak AS, for this compound separation. acs.org Research indicates that columns like Chiralcel OD and Chiralpak AD can achieve baseline resolution of this compound enantiomers. acs.orgacs.org The choice of mobile phase composition, including the type and percentage of organic modifier (e.g., hexane/ethanol or hexane/isopropanol), significantly influences the separation efficiency and enantioselectivity. acs.org The interaction mechanisms between the chiral stationary phase and the enantiomers, such as hydrogen bonding, play a crucial role in achieving separation. acs.org

Capillary electrophoresis (CE) has also been explored for the enantiomeric separation of this compound, utilizing chiral selectors like cyclodextrins (CDs) in both nonaqueous and aqueous-organic media. mdpi.comnih.gov

Determining the absolute configuration (R or S) of separated this compound enantiomers is critical for understanding their stereospecific interactions. Electronic Circular Dichroism (ECD) spectroscopy is a powerful spectroscopic technique used for this purpose. researchgate.netacs.orgacs.orgdp.techsigmaaldrich.comnih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum, characterized by Cotton effects (bands of positive or negative ellipticity), is highly sensitive to the three-dimensional structure and absolute configuration of the chiral analyte. By comparing experimental ECD spectra of the separated this compound enantiomers with theoretically calculated ECD spectra for the R and S configurations, their absolute configurations can be assigned. researchgate.netacs.orgacs.orgdp.tech Studies on this compound have successfully utilized this approach to determine the absolute configuration of its S-(+) and R-(-) enantiomers. researchgate.netacs.orgdp.tech Optical rotation detection can also complement ECD in identifying the elution order of enantiomers. acs.org

Robust and reliable chiral analytical methods for this compound enantiomers require thorough validation. Method validation parameters are assessed to ensure the accuracy, precision, sensitivity, and reliability of the analytical procedure. researchgate.neteuropa.eujocpr.comajpaonline.com Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally distinguish between the two this compound enantiomers and resolve them from other components in the sample matrix. researchgate.neteuropa.euajpaonline.com

Linearity: The analytical response should be directly proportional to the concentration of each enantiomer over a defined range. researchgate.neteuropa.eujocpr.comajpaonline.com Linearity is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r² or R²). researchgate.netjocpr.comajpaonline.com High correlation coefficients (e.g., > 0.99) indicate good linearity. researchgate.netjocpr.com

Accuracy (Recovery): The ability of the method to provide results close to the true concentration of the analyte in the sample matrix is assessed through recovery experiments. researchgate.neteuropa.eujocpr.comajpaonline.com This involves spiking blank matrix samples with known concentrations of the enantiomers and determining the percentage recovered by the method. researchgate.netjocpr.comajpaonline.com Reported recoveries for pesticide analysis methods, including those potentially applicable to this compound, often fall within ranges like 80-110% or tighter depending on the matrix and regulatory requirements. researchgate.netresearchgate.neteuropa.eujocpr.com

Precision: The repeatability and reproducibility of the method are evaluated by analyzing replicate samples. europa.eujocpr.comajpaonline.com Precision is typically expressed as relative standard deviation (RSD). researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.neteuropa.eujocpr.comajpaonline.com These limits are often determined based on the signal-to-noise ratio. jocpr.comajpaonline.com Reported LODs and LOQs for pesticide analysis methods vary depending on the technique and matrix but can be in the low microgram per kilogram (µg/kg) or nanogram per gram (ng/g) range. researchgate.net

Validation studies for chiral methods applied to this compound in various matrices, such as soil, have demonstrated good linearity and acceptable recoveries. researchgate.netresearchgate.netacs.org For instance, studies have reported excellent linearity with high correlation coefficients (r² = 1.0) and recoveries ranging from 80.76% to 95.38% for this compound in perilla leaves using GC-based methods. While specific validation data for chiral this compound analysis across all matrices were not extensively detailed in the search results beyond general method descriptions and successful application, the principles of method validation outlined are standard practice for ensuring the reliability of chiral analytical methodologies. europa.euajpaonline.com

Here is a summary of typical method validation parameters and their general acceptance criteria in analytical chemistry:

ParameterDescriptionTypical Acceptance Criteria (General)
Specificity/SelectivityAbility to measure the analyte accurately in the presence of other componentsBaseline separation of analytes; no interference from matrix components
LinearityProportionality of response to concentrationCorrelation coefficient (r² or R²) > 0.99
Accuracy (Recovery)Closeness of measured value to true value80-110% (varies based on matrix and regulatory guidelines)
Precision (Repeatability)Agreement between replicate measurements within a short periodRSD < 5-15% (varies based on concentration and matrix complexity)
LODLowest detectable concentrationSignal-to-noise ratio typically 3:1
LOQLowest quantifiable concentrationSignal-to-noise ratio typically 10:1; acceptable accuracy and precision

Note: Specific acceptance criteria for this compound enantiomer analysis may vary depending on the regulatory context and the matrix being analyzed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.